molecular formula C12H12ClN3OS B5556309 2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5556309
M. Wt: 281.76 g/mol
InChI Key: ADAHCQIFRMLCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is of interest due to its unique structure and potential to affect biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research shows synthesis methods for related compounds, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, indicating the use of carbodiimide condensation catalysis (Yu et al., 2014).

  • Structural Characterization : Compounds like 2-Chloro-N-[4-(4-chloro­phen­yl)-1,3-thia­zol-2-yl]acetamide have been characterized, revealing molecular interactions and structural orientations (Saravanan et al., 2016).

Pharmacological Applications

  • Antibacterial Agents : Some derivatives of 2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for antibacterial activity against various bacterial strains, showing moderate to good activity (Desai et al., 2008).

  • Glutaminase Inhibitors : Analogs like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been studied as potent inhibitors of kidney-type glutaminase, showing potential therapeutic applications (Shukla et al., 2012).

Anticancer Agents

  • Anticancer Activity : Compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for anticancer properties, with some derivatives showing promising activity (Gomha et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitors : Studies on 1,3,4-thiadiazole derivatives, including those with 4-chlorophenyl groups, have shown their potential as corrosion inhibitors in various environments (Bentiss et al., 2007).

Photovoltaic and Solar Cell Applications

  • Photovoltaic Efficiency : Benzothiazolinone acetamide analogs, structurally related to the compound , have been studied for their efficiency in dye-sensitized solar cells, indicating potential applications in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-11-15-16-12(18-11)14-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHCQIFRMLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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